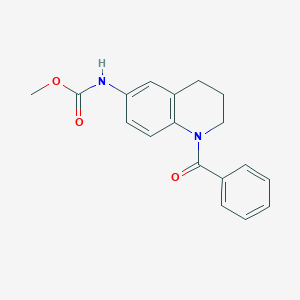

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” is a chemical compound . It is a derivative of quinoline, which is a class of organic compounds known as hydroquinolines . These are derivatives of quinoline in which at least one double bond in the quinoline moiety are reduced by adding two hydrogen atoms .

Scientific Research Applications

Antidepressant Synthesis

This compound can be used in the synthesis of antidepressant molecules. The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Synthesis of Heterocycles

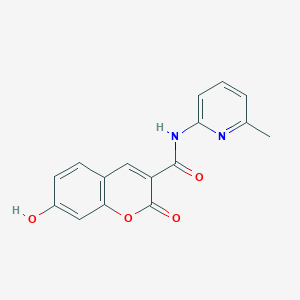

“Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” can be used in the synthesis of 4-hydroxy-2-quinolones and related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities .

Apoptosis Induction

This compound can be used to induce apoptosis in certain cell types. For example, it has been found to induce the apoptosis of BT-474 cells .

Antiproliferative Activity

“Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate” can be used to inhibit cell proliferation. For example, selective PI3Kδ inhibitors synthesized from this compound significantly inhibited SU-DHL-6 cell proliferation .

Organic Ligands

Benzimidazoles, which can be synthesized from “Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate”, can be used as organic ligands .

Fluorescent Whitening Dyes

Benzimidazoles, which can be synthesized from “Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate”, can be used as fluorescent whitening dyes .

Mechanism of Action

Target of Action

Similar compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline have been found to interact withTroponin C , a protein found in skeletal and cardiac muscles .

Mode of Action

Related compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline have shown neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins .

Biochemical Pathways

Related compounds have been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Result of Action

Related compounds have shown potential as neuroprotectants and have been found to have a broad spectrum of action in the brain .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-18(22)19-15-9-10-16-14(12-15)8-5-11-20(16)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJQWGRWSNCLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[[2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2772754.png)

![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)

![N-(1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2772765.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine](/img/structure/B2772767.png)

![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2772771.png)